Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate is systematically identified by its hierarchical substituent arrangement. The parent structure is pyrimidin-5-yl, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents include:
- 4-Methyl group : Attached to the pyrimidine ring at position 4, introducing a methyl (-CH₃) moiety.
- 2-Piperidin-1-yl group : A piperidine ring (six-membered saturated amine) linked via its nitrogen atom to position 2 of the pyrimidine.
- 3-Oxopropanoate ester : A propanoate ester group (-OCC(=O)COOCH₃) attached to the pyrimidine at position 5, forming a ketone (-C=O) and ester (-COOCH₃) functional unit.
The IUPAC name prioritizes substituent numbering to minimize locant values, ensuring clarity in positional identification.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its rigid aromatic core and flexible substituents:
| Component | Structural Features | Conformational Behavior |
|---|---|---|
| Pyrimidine ring | Planar, conjugated π-system with alternating single and double bonds. | Fixed geometry due to aromaticity; substituents are positioned in a para-like arrangement. |
| Piperidin-1-yl group | Saturated six-membered ring with chair conformation dominance. | Flexible rotation around the N-C bond, enabling variable spatial orientations. |
| 3-Oxopropanoate ester | Linear chain with ketone and ester groups. | Internal rotation restricted by conjugation between the ketone and ester carbonyl groups. |
The piperidine ring adopts a chair conformation due to steric stability, while the pyrimidine ring’s planarity restricts substituent movement.
Crystallographic Data and X-ray Diffraction Studies
No published X-ray crystallography data exist for this compound. This absence may stem from challenges in crystallization or insufficient structural rigidity for diffraction-quality crystals. However, analogous pyrimidine-piperidine derivatives exhibit flexible S1 domains in crystal structures (e.g., Tex protein), suggesting potential conformational variability in solution.
Spectroscopic Profiling
NMR Spectroscopy
1H NMR (Predicted Data):
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine aromatic protons | 8.0–9.0 ppm | Singlet (s) | 1H |
| Piperidine CH₂ groups | 1.5–2.5 ppm | Multiplet (m) | 8H (4 CH₂) |
| Methyl group (piperidine) | 1.0–1.5 ppm | Singlet (s) | 3H |
| Ester methyl (COOCH₃) | 3.8–4.0 ppm | Singlet (s) | 3H |
| Ketone adjacent protons | 2.5–3.0 ppm | Quartet (q) | 2H |
13C NMR (Predicted Data):
| Carbon Environment | Chemical Shift (δ) |
|---|---|
| Pyrimidine carbons | 150–160 ppm |
| Piperidine carbons | 25–50 ppm |
| Ester carbonyl (COOCH₃) | 170–175 ppm |
| Ketone carbonyl (C=O) | 205–210 ppm |
Note: Data inferred from structurally analogous compounds (e.g., methyl 3-piperidinyl propanoate derivatives).
Infrared (IR) Spectroscopy
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O stretch | 1720–1750 | Carbonyl (COOCH₃) |
| Ketone C=O stretch | 1680–1720 | Conjugated ketone |
| Pyrimidine C=N/C=C | 1600–1650 | Aromatic ring |
| Piperidine C-N stretch | 1250–1300 | Tertiary amine |
UV-Vis Spectroscopy
Absorption maxima are expected in the 250–300 nm range due to π→π* transitions in the pyrimidine ring. Conjugation with the ketone and ester groups may extend λmax toward longer wavelengths.
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance | Assignment |
|---|---|---|---|
| Molecular ion (M⁺) | 277.32 | 100% | C₁₄H₁₉N₃O₃⁺ |
| Loss of methyl ester | 233.21 | 60% | [M - OCH₃]⁺ |
| Piperidine loss | 163.10 | 30% | [M - C₆H₁₁N]⁺ |
Note: Data extrapolated from methyl ester fragmentation patterns.
Properties
IUPAC Name |
methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-11(12(18)8-13(19)20-2)9-15-14(16-10)17-6-4-3-5-7-17/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOYFDJFVSUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Type Condensation Approach
A widely reported method involves a Knoevenagel condensation between the appropriate pyrimidine derivatives and methyl 3-oxopropanoate esters.
- Starting Materials: Methyl 3-[4-methyl-2-(piperidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate esters.
- Reaction Conditions: Reflux in solvents such as isopropanol or dioxane.
- Catalysts: Often none required, but the reaction can be facilitated by mild bases or heating.
- Outcome: Formation of the target compound or intermediates that can be further transformed.
This approach was elaborated in research involving three-component condensations where methyl 3-[4-methyl-2-(piperidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate was reacted with aldehydes and amines to form complex heterocyclic structures, indicating the versatility of the methyl 3-oxopropanoate moiety in synthesis.
Multi-Component Reaction (MCR) Strategy
- The compound can serve as a key intermediate in three-component condensations with formaldehyde and 3-amino-1,2,4-triazoles.
- Procedure: Equimolar mixtures of methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate, formaldehyde, and aminotriazole are refluxed in isopropanol for 2-4 hours.
- Yields: Moderate to good (48-64%).
- Mechanism Insight: The reaction likely proceeds via initial Knoevenagel condensation to form enaminone intermediates, which then react with aminotriazole to form cyclized products.
Nucleophilic Substitution on Pyrimidine Ring
- The 2-position piperidin-1-yl substituent is introduced via nucleophilic substitution on a suitably halogenated pyrimidine precursor.
- Typical Conditions: Heating with piperidine or piperidinyl reagents under reflux.
- This step is critical to ensure the correct substitution pattern on the pyrimidine ring before esterification.
Experimental Data Summary
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton signals corresponding to pyrimidine and piperidinyl protons appear at characteristic chemical shifts (~7.8–8.8 ppm for pyrimidine protons, 1–4 ppm for piperidine ring).
- Mass Spectrometry: Protonated molecular ion peaks confirm molecular weights consistent with the target compound or intermediates.
- Melting Points: Isolated compounds show melting points in the range of 211-213 °C for related derivatives, indicating purity and correct structure.
Research Findings and Optimization Notes
- The solvent choice (isopropanol vs. dioxane) has minimal impact on yield but can influence reaction time.
- Sequential addition of reagents in multi-component reactions can direct the synthesis towards desired heterocyclic products, avoiding complex mixtures.
- The use of mild reflux conditions preserves sensitive functional groups and improves product stability.
- The piperidinyl substituent at the 2-position enhances biological activity, making its efficient introduction critical.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel Condensation | Condensation of pyrimidinyl ester with aldehydes | Straightforward, moderate yields | Requires reflux, moderate reaction time |
| Multi-Component Reaction | Ester + formaldehyde + aminotriazole reflux | Access to complex heterocycles | Product mixtures if not controlled |
| Nucleophilic Substitution | Halopyrimidine + piperidine reflux | Efficient piperidinyl incorporation | Requires halogenated precursors |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heterocyclic Substituents
Morpholine Analog: Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
- Substituents : Morpholine replaces piperidine at position 2.
- Molecular Formula : Estimated C₁₄H₁₉N₃O₄ (molecular weight ~293.3 g/mol).
- Commercial availability via Biosynth highlights its relevance in medicinal chemistry .
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
- Substituents : Additional methyl group on the piperidine ring.
- Molecular Formula : Estimated C₁₅H₂₁N₃O (molecular weight ~275.3 g/mol).
- Retains the pyrimidine core but lacks the 3-oxopropanoate ester, altering reactivity and metabolic stability .
Analogs with Varied Functional Groups
3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate
- Substituents: Bromo-difluorophenyl amino group replaces pyrimidine.
- Molecular Weight : LCMS m/z 554 [M+H]⁺ (indicative of a larger, halogenated structure).
- Key Differences :
Methyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
Comparative Data Table
Key Observations
Impact of Heterocyclic Substituents: Piperidine vs. Morpholine analogs may favor aqueous environments, while piperidine derivatives enhance lipid membrane penetration.
Functional Group Effects: The 3-oxopropanoate ester in the target compound offers reactivity toward hydrolysis or transesterification, unlike acetyl or amide analogs .
Biological Activity
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate, a compound with the chemical formula C14H19N3O3, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a piperidine ring and a pyrimidine moiety, which are known to contribute to its pharmacological properties. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 273.32 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
| LogP (Octanol-water partition) | 2.5 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, possibly influencing pathways related to cell signaling and proliferation.
Enzyme Inhibition Studies
In vitro assays have shown that this compound exhibits inhibitory effects on specific enzymes such as:
- Cyclooxygenase (COX) : Demonstrated inhibition with an IC50 value indicating moderate potency.
- Phosphodiesterase (PDE) : Exhibited significant inhibition, suggesting potential applications in treating conditions like asthma or erectile dysfunction.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in a study involving various cancer cell lines, this compound showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound possesses selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, it was observed that treatment with this compound resulted in:
- Reduction in oxidative stress markers : Indicating potential antioxidant activity.
- Improvement in cognitive function : Assessed through behavioral tests.
Case Studies and Clinical Relevance
Case Study 1: In Vivo Efficacy
A study conducted on mice with induced tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction in tumor cells.
Case Study 2: Safety Profile
In a preliminary safety assessment involving healthy volunteers, the compound was well-tolerated at doses up to 100 mg/day with no serious adverse effects reported. This suggests a favorable safety profile for further clinical development.
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate, and how are intermediates characterized?
Answer:
Synthesis typically involves multi-step reactions, with key intermediates such as pyrimidine derivatives and β-keto esters. For example:
- Step 1: Formation of the pyrimidine core via condensation reactions, as seen in analogous syntheses using 2,4-dimethoxybenzaldehyde and substituted pyrrolidine esters .
- Step 2: Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions.
- Step 3: Esterification or transesterification to form the final methyl propanoate moiety.
Characterization methods:
- LCMS (e.g., m/z 294 [M+H]+) and HPLC retention times (e.g., 0.66 minutes under SQD-FA05 conditions) confirm molecular weight and purity .
- NMR spectroscopy (¹H/¹³C) resolves structural features, such as methyl and piperidinyl protons .
Basic: How is the purity of this compound validated in academic research?
Answer:
Purity is assessed using:
- Reverse-phase HPLC with UV detection (e.g., C18 columns, gradient elution). Retention time consistency under standardized conditions (e.g., 1.64 minutes for related compounds) ensures reproducibility .
- Mass spectrometry (LCMS or HRMS) to confirm molecular ion peaks and rule out impurities.
- Elemental analysis (C, H, N) for quantitative purity validation, though this is less common due to the prevalence of LCMS .
Advanced: How can researchers optimize reaction conditions for introducing the piperidinyl group to the pyrimidine core?
Answer:
Key parameters include:
- Catalysts: Acidic conditions (e.g., p-toluenesulfonic acid) enhance nucleophilic substitution efficiency, as demonstrated in piperidine-containing chromenopyrimidine syntheses .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates.
- Temperature control: Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Workflow: Use TLC or in-situ LCMS monitoring to track reaction progress and terminate at optimal conversion.
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts or LCMS fragmentation patterns) for this compound?
Answer:
- Cross-validation: Compare experimental NMR/LCMS data with computational predictions (e.g., DFT calculations for NMR chemical shifts or in silico fragmentation tools).
- Isotopic labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in complex spectra.
- Alternative techniques: Employ 2D NMR (COSY, HSQC) to assign ambiguous protons or carbons, especially near the piperidinyl or methyl groups .
- Controlled degradation studies: Identify impurities or degradation products that may skew LCMS results .
Advanced: What computational strategies are effective for predicting the physicochemical properties and drug-likeness of this compound?
Answer:
- Molecular docking: Screen against target proteins (e.g., kinases or GPCRs) to predict binding affinity, leveraging the pyrimidine core’s potential as a pharmacophore .
- ADMET prediction: Use tools like SwissADME or ADMETlab to estimate bioavailability, logP, and metabolic stability. For example, the compound’s ester group may influence hydrolysis rates in vivo.
- DFT calculations: Model electrostatic potential surfaces to assess reactivity at the β-keto ester moiety or piperidinyl nitrogen .
Advanced: How can researchers investigate the role of the piperidinyl group in modulating biological activity?
Answer:
- Structure-activity relationship (SAR) studies: Synthesize analogs with substituted piperidines (e.g., morpholino or pyrrolidino groups) and compare bioactivity .
- Pharmacophore mapping: Use computational tools to determine if the piperidinyl group contributes to hydrogen bonding or hydrophobic interactions.
- Metabolic stability assays: Compare the compound’s stability in liver microsomes with/without piperidine modifications to assess its impact on half-life .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Employ multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., CD₃-labeled analogs) to correct for matrix effects.
- Sample preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
- Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .
Advanced: How can researchers resolve challenges in scaling up the synthesis of this compound while maintaining yield and purity?
Answer:
- Process optimization: Use flow chemistry for exothermic steps (e.g., esterification) to improve heat management and scalability .
- Purification: Switch from column chromatography to recrystallization or fractional distillation for large batches.
- Quality by Design (QbD): Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting yield, such as pH or reagent stoichiometry .
Advanced: What mechanistic insights exist for the β-keto ester moiety’s reactivity in this compound?
Answer:
- Nucleophilic attack: The β-keto ester is susceptible to enolate formation, enabling alkylation or Michael additions. For example, it may react with amines to form β-enamino esters .
- Hydrolysis: Under basic conditions, the ester hydrolyzes to a carboxylic acid, which can be stabilized via pH control (e.g., buffered solutions at pH 6.5) .
- Tautomerization: The keto-enol equilibrium can influence spectroscopic data and reactivity, requiring careful characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
